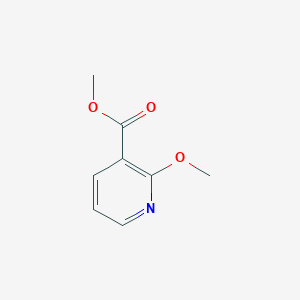

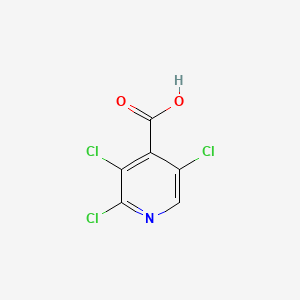

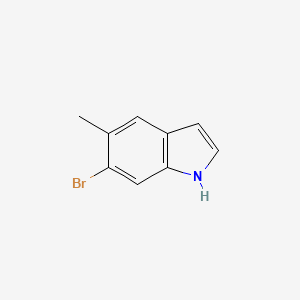

2,3,5-Trichloroisonicotinic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of chlorinated nicotinic acids and their derivatives is a topic of interest in several papers. For instance, a practical synthesis of a fluorinated nicotinic acid derivative is described, involving a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination process . Another paper discusses the synthesis and metallation of chloroisonicotinanilides as a method for preparing trisubstituted pyridines . Additionally, the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by a newly isolated strain of Rhodococcus erythropolis is reported, highlighting a biological route to chlorinated nicotinic acids .

Molecular Structure Analysis

The molecular structure of chlorinated nicotinic acids is characterized by the presence of chlorine substituents on the pyridine ring, which can significantly influence the chemical and physical properties of these compounds. For example, the synthesis of organostannoxanes derived from 2-chloroisonicotinic acid demonstrates the ability of the chlorinated nicotinic acid to coordinate with organotin moieties, forming ladder-like structures with various supramolecular interactions .

Chemical Reactions Analysis

Chlorinated nicotinic acids undergo various chemical reactions, including oxidation, chlorination, and hydrolysis, as part of their synthesis processes . The reactivity of these compounds is influenced by the presence of chlorine atoms, which can be reactive sites for further chemical transformations. For instance, the hydroxylation of a nicotinic acid derivative to introduce a hydroxyl group is described, showcasing the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nicotinic acids are influenced by their molecular structure. Polymorphism and solid-to-solid phase transitions have been studied for 3-chloroisonicotinic acid, revealing the existence of three polymorphs with different conformational and hydrogen bonding characteristics . These properties are important for understanding the stability and potential applications of these compounds. The synthesis and characterization of organostannoxanes derived from 2-chloroisonicotinic acid also contribute to the understanding of the physical properties of these compounds, such as their ability to form supramolecular structures .

Aplicaciones Científicas De Investigación

Technetium-Binding Ligands

6-Hydrazinonicotinic acid (HYNIC) and its analogues, including 2-chloro-6-hydrazinonicotinic acid, are explored for their technetium-binding properties. These compounds, particularly HYNIC, are used to create bioconjugates for radiolabelling with Tc-99m, a technetium isotope. The ability to efficiently capture technetium at low concentrations makes these compounds crucial in medical imaging and diagnostics. However, the structure of the labelled complexes is heterogeneous and not fully understood, necessitating further research into their chelating modes and efficiency (Meszaros et al., 2011).

Cross-Coupling Reactions in Organic Synthesis

The carboxylic acid anion moiety of compounds like 2,6-dichloronicotinic acid is used as a directing group in cross-coupling reactions. These reactions are pivotal in the regioselective synthesis of substituted nicotinic acids and triazoles, forming the backbone of various organic compounds with potential applications in pharmaceuticals and other industries (Houpis et al., 2010).

Biotransformation Pathways

Strains like Rhodococcus erythropolis are studied for their ability to transform compounds such as 2-chloro-3-cyanopyridine to 2-chloronicotinic acid. Understanding these biotransformation pathways is crucial for developing biotechnological applications, including the synthesis of pesticides and medicines (Jin et al., 2011).

Adsorption Studies

Studies on the adsorption behavior of compounds like 2,4,5-trichlorophenoxy acetic acid on various materials like poly-o-toluidine Zr(IV) phosphate provide insights into the removal and detection of these compounds from environmental samples, which is essential for environmental monitoring and pollution control (Khan & Akhtar, 2011).

Vibrational Spectroscopy and Molecular Structure

Studies utilizing techniques like Fourier transform Raman and infrared spectroscopy, along with ab initio Hartree–Fock calculations, are used to understand the molecular structure and vibrational spectra of compounds such as 2-chloronicotinic acid. This detailed molecular characterization is vital for the development of materials and chemicals in various scientific fields (Karabacak et al., 2008).

Enzymatic Synthesis and Biocatalysis

Amidase enzymes are engineered for improved catalytic properties, specifically for the synthesis of 2-chloronicotinic acid from 2-chloronicotinamide. These studies pave the way for efficient and environmentally friendly biocatalytic synthesis routes, crucial for pharmaceutical and agrochemical production (Tang et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) .

Propiedades

IUPAC Name |

2,3,5-trichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMTYHMQJHSRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449287 | |

| Record name | 2,3,5-trichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trichloroisonicotinic acid | |

CAS RN |

406676-18-4 | |

| Record name | 2,3,5-trichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trichloropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)

![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)